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molecular formula C15H16O3 B8342210 2-Hydroxy-3-naphthalen-1-yl-propionic acid ethyl ester

2-Hydroxy-3-naphthalen-1-yl-propionic acid ethyl ester

Cat. No. B8342210
M. Wt: 244.28 g/mol
InChI Key: ZQKWSGZSTZFMBR-UHFFFAOYSA-N
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Patent
US06875765B2

Procedure details

To an ethanol (400 mL) solution of 3-naphthalen-1-yl-oxirane-2-carboxylic acid ethyl ester (21.26 g, 87.8 mmol) was added 5% palladium hydroxide on carbon (1.0 g). The reaction was then pressurized to 50 psi with hydrogen for 2 h. The reaction was then filtered through a celite pad. The cake was washed with ethanol (100 mL). The reaction was then concentrated under reduced pressure to yield 2-hydroxy-3-naphthalen-1-yl-propionic acid ethyl ester as an oil. 1H NMR(300 MHz, DMSO) 8.05 (d, 1H), 7.89(d, 1H), 7.79(d, 1H), 7.34 (m, 4H), 5.58 (d, 1H), 4.32 (dd, 1H), 4.04 (q, 2H), 3.44 (dd, 1H), 3.24 (dd, 1H), 1.05 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-naphthalen-1-yl-oxirane-2-carboxylic acid ethyl ester
Quantity
21.26 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]1[CH:8]([C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:12]=[CH:11][CH:10]=2)[O:7]1)=[O:5])[CH3:2].[H][H]>[OH-].[OH-].[Pd+2].C(O)C>[CH2:1]([O:3][C:4](=[O:5])[CH:6]([OH:7])[CH2:8][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
3-naphthalen-1-yl-oxirane-2-carboxylic acid ethyl ester
Quantity
21.26 g
Type
reactant
Smiles
C(C)OC(=O)C1OC1C1=CC=CC2=CC=CC=C12
Name
Quantity
1 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through a celite pad
WASH
Type
WASH
Details
The cake was washed with ethanol (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC1=CC=CC2=CC=CC=C12)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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